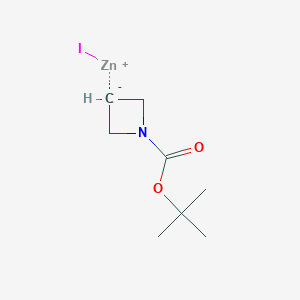![molecular formula C18H20N2O5S B2918964 N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide CAS No. 899740-46-6](/img/structure/B2918964.png)
N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEP is a sulfonamide derivative that exhibits promising properties as a bioactive molecule.
Applications De Recherche Scientifique
Carcinogenicity Studies
- Carcinogenic Potential in Rats : A study on the insecticide synergist piperonyl butoxide, which is structurally similar to N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide, revealed a dose-related increase in lymphoreticular neoplasia in female rats. This raises concerns about its potential role as a cocarcinogen (Cardy et al., 1979).
Analytical Chemistry
- Detection in Environmental Samples : Research on the detection of aliphatic amines, such as piperidine and pyrrolidine, in waste water and surface water involved derivatization with benzenesulfonyl chloride, which is related to the chemical structure (Sacher et al., 1997).
Toxicology
- Liver Tumor Promotion in Rats : Piperonyl butoxide, structurally related to this compound, showed hepatocarcinogenic effects in rats, suggesting a potential risk of liver tumor promotion (Okamiya et al., 1998).
Antioxidant Interaction
- Ozone and Herbicide Stress : Studies on antioxidants, including piperonyl butoxide, have shown that they can protect plants like tobacco from ozone injury and potentially function as herbicide synergists (Rubin et al., 1980).
Pharmacology
Synthesis of Derivatives : Research on the synthesis of N-substituted derivatives of related compounds has shown potential for biological activity, indicating a route for the development of new pharmacological agents (Khalid et al., 2016).
Ethylene Biosynthesis : Studies on the biosynthesis of ethylene, a plant hormone, have shown the involvement of compounds structurally similar to this compound, indicating its potential impact on plant physiology (Fluhr & Mattoo, 1996).
Anticancer Research : Investigations into sulfonamide-derived isatins, related to the compound , have shown potential anticancer effects against hepatic cancer cell lines (Eldeeb et al., 2022).
Propriétés
IUPAC Name |
N-[2-(2-phenylethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h1-7,12,20H,8-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPARRYZHJVXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2918882.png)




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2918889.png)
![N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2918890.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2918892.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2918894.png)

![Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2918898.png)
![4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2918900.png)

